

physical and chemical properties of 6-Bromo-2,5-dimethyl-2H-indazole

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Compound of Interest

Compound Name: 6-Bromo-2,5-dimethyl-2H-indazole

Cat. No.: B1519975

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An In-Depth Technical Guide to **6-Bromo-2,5-dimethyl-2H-indazole**

Introduction: The Strategic Value of a Substituted Indazole

Indazoles represent a cornerstone class of nitrogen-containing heterocyclic compounds, renowned as "privileged scaffolds" in medicinal chemistry.^{[1][2]} Their bicyclic structure, composed of a fused benzene and pyrazole ring, is a common motif in a multitude of pharmacologically active agents, including potent kinase inhibitors used in oncology.^{[2][3]} **6-Bromo-2,5-dimethyl-2H-indazole** emerges as a particularly valuable building block for drug discovery and development professionals. Its specific substitution pattern—a bromine atom at the 6-position, a methyl group at the 5-position, and a methyl group on the pyrazole nitrogen (N2)—offers a unique combination of features for synthetic diversification and modulation of physicochemical properties.

The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The methyl groups at the 2 and 5 positions influence the molecule's electronics, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug candidates. This guide provides a detailed examination of the known physical and chemical properties of **6-Bromo-2,5-dimethyl-2H-indazole**, its synthesis, reactivity, and strategic application in modern drug discovery workflows.

PART 1: Core Molecular and Physicochemical Profile

A compound's identity and behavior are defined by its fundamental properties. This section outlines the core attributes of **6-Bromo-2,5-dimethyl-2H-indazole**.

Molecular Structure and Identifiers

The structural arrangement dictates the molecule's reactivity and interactions. The 2H-indazole tautomer, with the methyl group on the N2 nitrogen, is a key feature.

Caption: Chemical Structure of **6-Bromo-2,5-dimethyl-2H-indazole**

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	1159511-92-8	[4][5]
Molecular Formula	C ₉ H ₉ BrN ₂	[4][5]
Molecular Weight	225.08 g/mol	[4][5]

| IUPAC Name | **6-bromo-2,5-dimethyl-2H-indazole** |[4] |

Physicochemical Properties

The physical state and solubility characteristics are crucial for handling, formulation, and reaction setup. While extensive experimental data for this specific compound is not widely published, key properties are available from chemical suppliers.

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Solid (form may vary)	[6]
Purity	≥95% - 98% (typical)	[4] [7]
Storage	Sealed in dry, room temperature conditions	[6] [8]

| Solubility | Generally soluble in organic solvents like DMSO and DMF [\[1\]](#) |

PART 2: Synthesis, Reactivity, and Safety

Understanding how a molecule is constructed and how it behaves in chemical reactions is fundamental to its application.

Synthetic Strategy: N-Alkylation of an Indazole Precursor

The synthesis of 2-alkylated indazoles typically proceeds from the corresponding 1H-indazole precursor. The direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, with the N1 product being thermodynamically more stable.[\[2\]](#) However, reaction conditions can be tuned to favor the N2 isomer.

A plausible and common route to **6-Bromo-2,5-dimethyl-2H-indazole** involves the methylation of 6-Bromo-5-methyl-1H-indazole. The choice of base and solvent is critical for directing the regioselectivity of the methylation. For instance, using sodium hydride (NaH) in THF followed by the addition of an electrophile like methyl iodide is a standard method that can produce mixtures of N1 and N2 products.[\[9\]](#) Separation of these isomers is typically achieved by column chromatography.

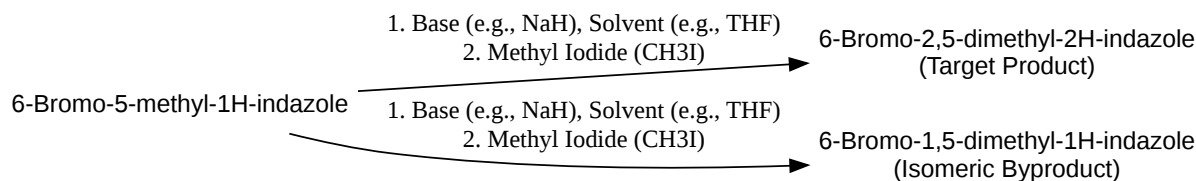


Figure 2: Proposed Synthesis via N-Methylation

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Caption: Proposed synthetic route to the target compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of **6-Bromo-2,5-dimethyl-2H-indazole** is dominated by the bromine substituent on the benzene ring.

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond at the 6-position is an ideal site for introducing molecular complexity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile connection of aryl, heteroaryl, alkynyl, and amino moieties, which is a cornerstone of modern library synthesis in drug discovery.
- **C-H Functionalization:** Recent advances in organic synthesis have highlighted the potential for direct C-H functionalization of indazole rings. While the bromine provides a classical handle, other positions on the ring could potentially be targeted for late-stage diversification under specific catalytic conditions.

The diagram below illustrates the central role of the compound as an intermediate, leading to a diverse set of derivatives through Suzuki coupling.

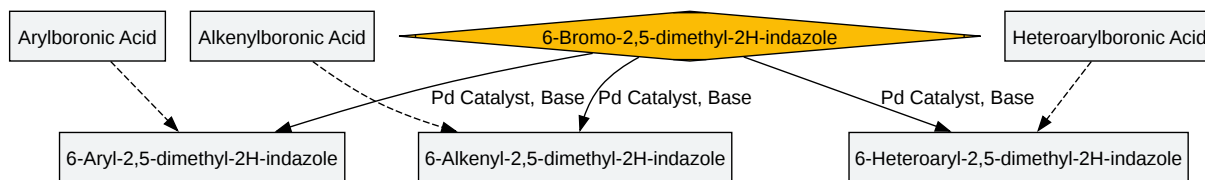


Figure 3: Synthetic Diversification via Suzuki Coupling

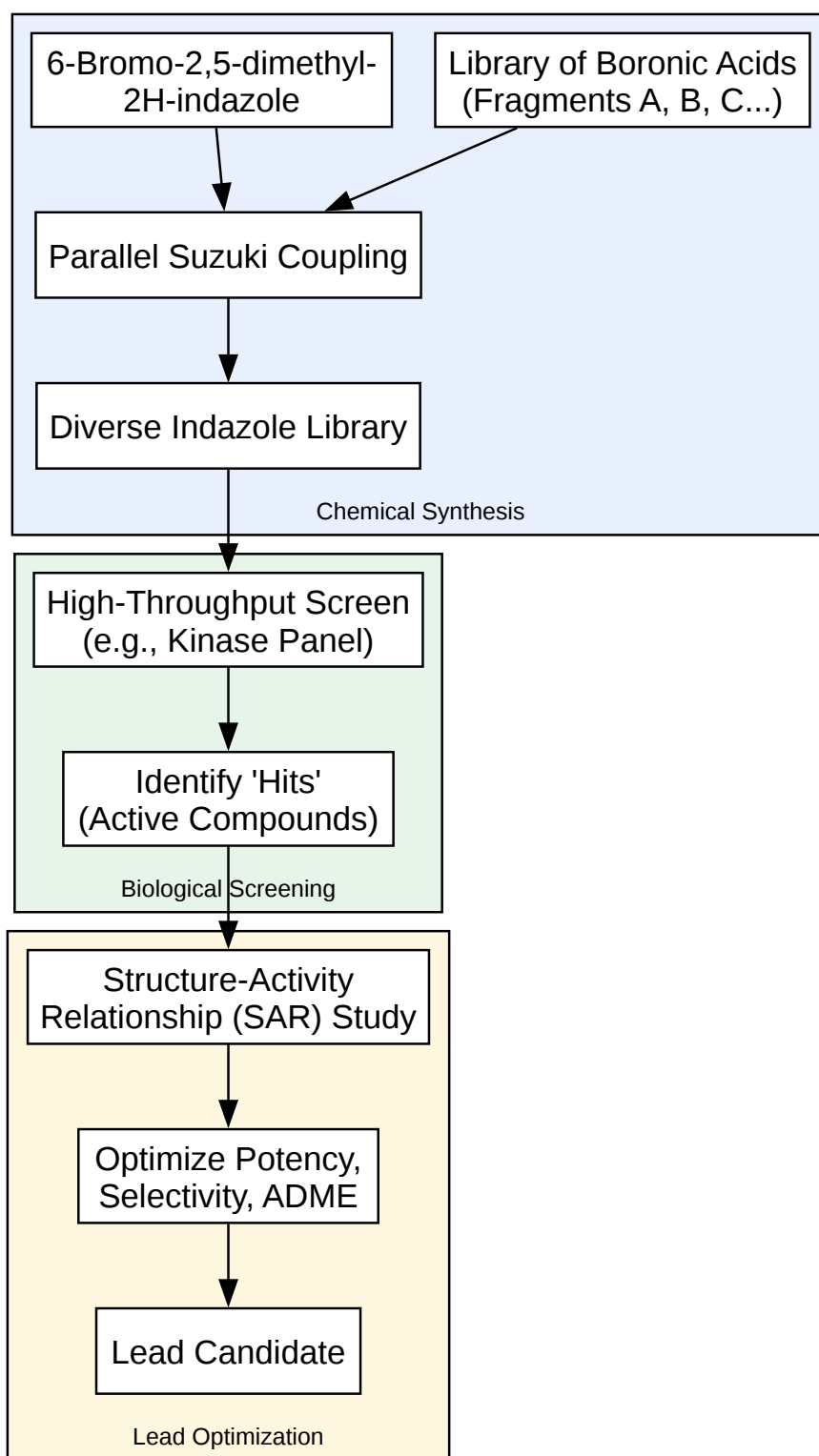


Figure 4: Drug Discovery Workflow

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